1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole
Description
1-(Difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole is a fluorinated benzodiazole derivative characterized by two difluoromethyl substituents: one at the 1-position nitrogen and a sulfanyl-linked difluoromethyl group at the 2-position. The molecular formula is C₉H₆F₄N₂S, with a calculated molecular weight of 250.07 g/mol.
However, specific biological data for this compound remain unreported in the evidence.
Properties
IUPAC Name |
1-(difluoromethyl)-2-(difluoromethylsulfanyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4N2S/c10-7(11)15-6-4-2-1-3-5(6)14-9(15)16-8(12)13/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBXPXYRTCDIEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)F)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of difluoromethyl sulfonium salts, which can facilitate the difluoromethylation of various substrates under mild conditions . Another approach involves the nucleophilic substitution of difluoromethyl sulfonyl benzene with organothiocyanates, allowing the formation of difluoromethyl thioethers .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes. These methods would need to ensure high yields and purity while maintaining cost-effectiveness and environmental sustainability. The use of continuous flow reactors and optimized reaction conditions could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity profiles.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace the difluoromethyl or difluoromethylsulfanyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions could produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(Difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which 1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethyl groups can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The compound’s reactivity can also lead to the formation of reactive intermediates that interact with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The following table compares key physicochemical properties of the target compound with structurally related benzodiazoles and benzimidazoles:
Key Observations:
- Fluorination Impact: The target compound’s difluoromethyl groups increase molecular weight by ~72 g/mol compared to the non-fluorinated analog (C₉H₁₀N₂S) . Fluorine’s electronegativity may enhance metabolic stability and membrane permeability .
- Substituent Effects : Replacing the sulfanyl-linked difluoromethyl group with a hydroxyl (as in ) introduces polarity, likely reducing lipophilicity. Conversely, aryl sulfonyl groups (e.g., ) increase steric bulk and may affect target selectivity.
Biological Activity
1-(Difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.
Synthesis
The synthesis of this compound involves several steps, including the introduction of difluoromethyl and sulfanyl groups. The methods typically utilize electrophilic fluorination reactions and nucleophilic substitutions to achieve the desired structure.
Example of Synthesis Steps:
- Starting Materials: The synthesis often begins with readily available precursors such as benzodiazole derivatives.
- Electrophilic Fluorination: This step introduces the difluoromethyl group using reagents like bromodifluoromethyl phenyl sulfone.
- Nucleophilic Substitution: The sulfanyl group is introduced through nucleophilic attack on the activated aromatic system.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that compounds containing difluoromethyl and sulfanyl groups exhibit significant antibacterial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, potentially by disrupting their metabolic processes.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also shown promise in cancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study:
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in:
- Cell Viability Reduction: A significant decrease in cell viability was observed at concentrations above 10 µM.
- Apoptosis Induction: Flow cytometry analysis indicated increased annexin V staining, suggesting apoptosis.
The proposed mechanism of action for the biological activity of this compound involves:
- Reactive Oxygen Species (ROS) Generation: The compound may enhance ROS production, leading to cellular damage.
- Inhibition of Key Enzymes: It potentially inhibits enzymes critical for bacterial survival and cancer cell proliferation.
Q & A
Q. What are the optimal synthetic routes for 1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole?
The synthesis of this compound likely involves sequential difluoromethylation and sulfanylation reactions. A plausible route includes:
- Step 1: Nucleophilic substitution on a benzodiazole precursor using a difluoromethylation reagent (e.g., Zn(SO₂CF₂H)₂, DFMS) to introduce the first difluoromethyl group .
- Step 2: Thiolation via radical sulfanylation with a difluoromethylthiol source (e.g., CF₂HSH or its derivatives) under oxidative conditions .
- Purification: Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and mass spectrometry .
Q. How can the molecular structure and purity of this compound be confirmed experimentally?
- Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for analogous benzimidazole derivatives .
- Nuclear Magnetic Resonance (NMR): NMR is critical for verifying difluoromethyl (-CF₂H) and sulfanyl (-SCF₂H) groups. and NMR resolve aromatic and heterocyclic protons .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy .
- HPLC analysis detects impurities (<0.5% threshold) using UV detection at 305 nm, as standardized for related benzimidazoles .
Advanced Research Questions
Q. What are the thermal stability profiles of this compound under varying experimental conditions?
- Differential Scanning Calorimetry (DSC): Measures phase transitions (e.g., melting points) and decomposition temperatures. For example, similar compounds exhibit stability up to 150–200°C .
- Thermogravimetric Analysis (TGA): Quantifies weight loss due to thermal degradation. A sharp mass loss above 200°C suggests decomposition of the sulfanyl group .
- Accelerated Stability Testing: Store samples at 40°C/75% relative humidity for 4 weeks; monitor degradation via HPLC to assess hydrolytic sensitivity .
Q. How do the difluoromethyl and sulfanyl groups influence bioactivity in drug discovery contexts?
- Electronic Effects: The -CF₂H group lowers basicity of adjacent amines, enhancing membrane permeability and bioavailability .
- Hydrogen Bonding: The sulfanyl (-SCF₂H) group can act as a hydrogen bond acceptor, improving target binding affinity .
- Metabolic Stability: Fluorine substituents reduce oxidative metabolism, prolonging half-life in vivo .
- Case Study: Analogous difluoromethyl-benzimidazoles show activity against proton pumps and kinase targets .
Q. How can researchers resolve contradictions in analytical data, such as unexpected impurity peaks in HPLC?
- Method Optimization: Adjust mobile phase pH or gradient to separate co-eluting impurities. For example, using ammonium acetate buffer (pH 6.8) with a C18 column improves resolution .
- Spiking Experiments: Add known impurities (e.g., difluoromethoxy-benzimidazole byproducts) to identify overlapping peaks .
- LC-MS Coupling: Correlate MS fragmentation patterns with UV peaks to assign impurity structures .
Q. What experimental strategies can elucidate the compound’s reactivity in cross-coupling reactions?
- Radical Reactivity: The sulfanyl group may participate in radical-mediated C–S bond cleavage, enabling C–C coupling with alkenes or alkynes under photoredox catalysis .
- Nucleophilic Substitution: The difluoromethyl group’s electron-withdrawing effect activates adjacent positions for SNAr reactions with amines or thiols .
- Catalytic Screening: Test Pd, Cu, or Ni catalysts for Suzuki-Miyaura couplings using boronic acid derivatives .
Methodological Notes
- Safety: Handle difluoromethylation reagents (e.g., DFMS) in a fume hood due to potential gas evolution .
- Data Reproducibility: Standardize reaction conditions (temperature, solvent purity) to mitigate batch-to-batch variability .
- Computational Support: Use DFT calculations to predict reactive sites and optimize synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
